molecular formula C14H14O4 B14408314 1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethan-1-one CAS No. 81418-41-9

1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethan-1-one

Cat. No.: B14408314
CAS No.: 81418-41-9
M. Wt: 246.26 g/mol
InChI Key: DXVUNSVIZBIHEY-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethan-1-one is a chemical compound with the molecular formula C14H14O4 It is a derivative of naphthalene, characterized by the presence of hydroxy and methoxy groups on the naphthalene ring, as well as an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethan-1-one typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditionsThe reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethanol.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the naphthalene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)propan-1-one
  • 1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)butan-1-one

Uniqueness

1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethan-1-one is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

81418-41-9

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

1-(1-hydroxy-4,8-dimethoxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C14H14O4/c1-8(15)10-7-12(18-3)9-5-4-6-11(17-2)13(9)14(10)16/h4-7,16H,1-3H3

InChI Key

DXVUNSVIZBIHEY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C2C=CC=C(C2=C1O)OC)OC

Origin of Product

United States

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